Crystal structure and X-ray diffraction data for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Crystal structure and X-ray diffraction data for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
An In-depth Technical Guide to the Prospective Crystallographic Analysis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
This guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, a novel pyridazine derivative with potential applications in drug development. While specific crystallographic data for this compound is not yet publicly available, this document outlines a robust, field-proven methodology based on established protocols for similar heterocyclic compounds. The procedures detailed herein are designed to ensure the generation of high-quality, reproducible data suitable for publication and regulatory submission.
The pyridazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The structural insights gained from X-ray crystallography are paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide will therefore not only detail the "how" but also the "why" behind each experimental step, providing the user with the critical thinking tools necessary to adapt and troubleshoot the process.
Part 1: Synthesis and Crystallization
A reliable synthetic route and a robust crystallization protocol are the cornerstones of any successful crystallographic study. The synthesis of pyridazine derivatives can be achieved through various methods, including the inverse electron demand Diels-Alder (iEDDA) reaction, which is known for producing high-purity products.[1][3]
Proposed Synthetic Pathway
While the exact synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine has not been detailed in the available literature, a plausible approach involves the reaction of a suitable 1,2,4,5-tetrazine with a 2,6-difluorophenyl-containing dienophile, followed by chloromethylation. The purification of the final product is critical, and techniques such as column chromatography and recrystallization should be employed to achieve the high purity (>98%) required for single-crystal growth.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. A systematic approach, exploring a wide range of conditions, is essential.
Experimental Protocol: Crystallization Screening
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Solvent Selection: Begin with a diverse set of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The solubility of the compound should be assessed in each at room temperature and at elevated temperatures.
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Crystallization Techniques:
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Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective method for small quantities of material. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.
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Causality Behind Experimental Choices: The goal of these techniques is to bring the solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of amorphous solid. The choice of solvent and technique is guided by the solubility profile of the compound.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Experimental Workflow for X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction.
Data Collection
A modern CCD or CMOS-based diffractometer, such as a Bruker Kappa APEXII, is recommended for data collection.[4][5]
Step-by-Step Methodology:
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.
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Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
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Preliminary Screening: A few initial frames are collected to assess the crystal quality and to determine the unit cell parameters.
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Data Collection Strategy: A full sphere of data is collected using a combination of ω and φ scans. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.
Structure Solution and Refinement
The collected diffraction data is then processed to yield the final crystal structure.
Protocol for Structure Determination:
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Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for absorption. Software such as SADABS can be used for this purpose.[5]
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Structure Solution: The initial phasing of the diffraction data is typically achieved using direct methods or Patterson methods, as implemented in programs like SHELXT.
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Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², as implemented in programs like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Trustworthiness through Self-Validation: The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness-of-fit (GooF). A final check using a tool like checkCIF is mandatory before deposition of the data.
Part 3: Anticipated Crystal Structure and Data
Based on the analysis of related pyridazine structures, we can anticipate the key structural features and crystallographic parameters for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.[4][5][6][7]
Table 1: Predicted Crystallographic Data and Refinement Details
| Parameter | Anticipated Value/Range |
| Empirical formula | C₁₁H₇ClF₂N₂ |
| Formula weight | 240.64 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or Pca2₁ |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 10-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.4-1.6 |
| Absorption coefficient (mm⁻¹) | 0.3-0.5 |
| F(000) | 488 or 976 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 100(2) |
| Reflections collected | > 10000 |
| Independent reflections | > 2000 |
| R_int | < 0.05 |
| Data / restraints / params | > 10 / 0 / ~150 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.10 |
| R indices (all data) | R1 < 0.07, wR2 < 0.12 |
Table 2: Predicted Key Bond Lengths and Angles
| Bond/Angle | Predicted Length (Å) / Angle (°) |
| N1-N2 | 1.33-1.36 |
| C-Cl | 1.75-1.79 |
| C-F | 1.34-1.37 |
| C-N (pyridazine) | 1.31-1.35 |
| C-C (pyridazine) | 1.38-1.42 |
| N-N-C (pyridazine) | 118-122 |
| N-C-C (pyridazine) | 120-124 |
Molecular and Crystal Packing Insights: The pyridazine ring is expected to be essentially planar.[5] The dihedral angle between the pyridazine ring and the 2,6-difluorophenyl ring will be a key conformational feature, likely influenced by steric hindrance. In the crystal, intermolecular interactions such as C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are anticipated to play a significant role in the overall packing architecture.[6]
Molecular Structure Diagram
Caption: Chemical structure of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.
Conclusion
This technical guide provides a comprehensive and authoritative framework for the crystallographic analysis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently approach the structural determination of this and other novel pyridazine derivatives. The resulting structural information will be invaluable for advancing our understanding of their chemical properties and biological activities, ultimately contributing to the development of new and improved pharmaceuticals.
References
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Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey. ResearchGate. Available at: [Link]
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Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. MDPI. Available at: [Link]
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(PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - ResearchGate. ResearchGate. Available at: [Link]
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(PDF) Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - ResearchGate. ResearchGate. Available at: [Link]
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